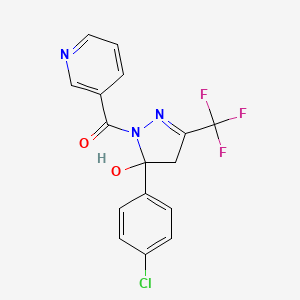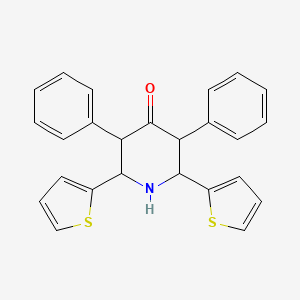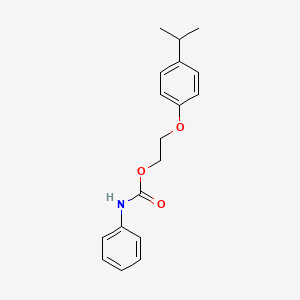![molecular formula C20H26O3 B5206391 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, also known as Bisoprolol, is a beta-blocker medication primarily used to treat high blood pressure, heart failure, and angina. This chemical compound is a selective beta-1 adrenergic receptor blocker that reduces the heart rate and the force of heart contractions, leading to a decrease in blood pressure. Bisoprolol has been extensively studied for its application in cardiovascular diseases and has shown promising results in clinical trials.
Wirkmechanismus
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene works by selectively blocking the beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and the force of heart contractions. This results in a decrease in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects:
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has several biochemical and physiological effects on the body, including a decrease in heart rate, a decrease in the force of heart contractions, and a decrease in blood pressure. 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene also has anti-inflammatory effects and has been found to reduce oxidative stress in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has several advantages for lab experiments, including its selective beta-1 adrenergic receptor blocking properties and its well-established mechanism of action. However, 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene also has limitations, including its potential to cause adverse effects in some individuals and the need for careful monitoring of heart rate and blood pressure during treatment.
Zukünftige Richtungen
There are several future directions for the research on 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, including the investigation of its potential use in the treatment of other cardiovascular diseases, such as arrhythmias and atherosclerosis. Additionally, the development of new formulations and delivery methods for 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene may improve its efficacy and reduce the risk of adverse effects. Further research is also needed to explore the potential use of 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene in combination with other medications for the treatment of cardiovascular diseases.
Synthesemethoden
The synthesis of 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene involves several steps, including the reaction of 3-methoxyphenol with epichlorohydrin to form glycidyl ether, followed by the reaction of glycidyl ether with 2-(tert-butylamino)ethanol to form bis(2-tert-butylaminoethyl) ether. The final step involves the reaction of bis(2-tert-butylaminoethyl) ether with 4-methylphenol in the presence of a catalyst to form 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been extensively studied for its application in cardiovascular diseases, including hypertension, heart failure, and angina. Clinical trials have shown that 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene is effective in reducing blood pressure and improving cardiac function in patients with heart failure. In addition, 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been found to be effective in reducing the incidence of cardiovascular events in patients with a history of heart attack.
Eigenschaften
IUPAC Name |
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-9-10-19(18(13-15)20(2,3)4)23-12-11-22-17-8-6-7-16(14-17)21-5/h6-10,13-14H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHIOTCETBWYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5206315.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5206337.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5206341.png)


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol](/img/structure/B5206361.png)

![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)
![4-bicyclo[2.2.1]hept-2-ylmorpholine](/img/structure/B5206400.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5206420.png)